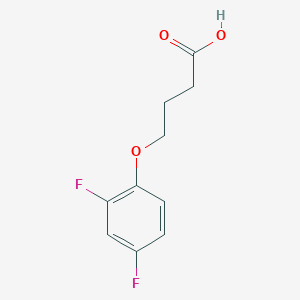
4-(2,4-Difluorophenoxy)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Difluorophenoxy)butanoic acid is a synthetic organic compound belonging to the class of phenoxyalkanoic acids. These compounds are characterized by a phenyl ring linked to an alkanoic acid chain via an oxygen atom . The molecular formula of this compound is C10H10F2O3, and it has a molecular weight of 216.18 g/mol .
作用机制
Target of Action
The primary target of 4-(2,4-Difluorophenoxy)butanoic acid is broad-leaf weeds . This compound is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in various crops .
Mode of Action
This compound disrupts transport systems and interferes with nucleic acid metabolism .
Biochemical Pathways
The compound’s mode of action involves the disruption of transport systems and interference with nucleic acid metabolism .
Pharmacokinetics
The compound is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates . Susceptible species rapidly convert this product to the herbicidally active: 2,4-D .
Result of Action
The compound induces abnormal growth typical of growth-hormone herbicides . Symptoms include twisting, bending of stems and petioles; leaf curling and cupping, and development of abnormal tissues and secondary roots . Plant death occurs from growth abnormalities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenoxy)butanoic acid typically involves the reaction of 2,4-difluorophenol with butyric acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of butyric acid chloride to form the ester linkage. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and crystallization to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(2,4-Difluorophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield peroxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring .
科学研究应用
4-(2,4-Difluorophenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of herbicides and other agrochemicals.
相似化合物的比较
Similar Compounds
4-(2,4-Dichlorophenoxy)butanoic acid: This compound is similar in structure but has chlorine atoms instead of fluorine. It is also used as a herbicide.
2-(2,4-Difluorophenoxy)butanoic acid: This compound has a similar structure but with a different substitution pattern on the butanoic acid chain.
Uniqueness
4-(2,4-Difluorophenoxy)butanoic acid is unique due to the presence of fluorine atoms, which can significantly affect its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable molecule in various applications .
属性
IUPAC Name |
4-(2,4-difluorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUNOOHLCXZVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
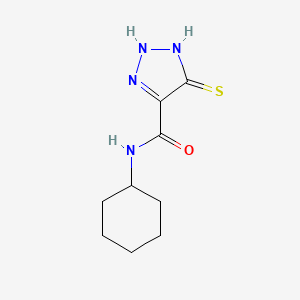
![1,6-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769462.png)
![(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2769464.png)
![N-methyl-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2769466.png)
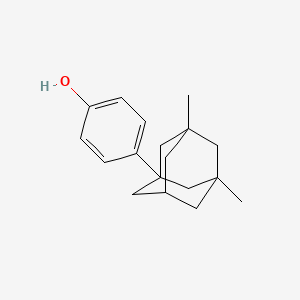

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2769470.png)
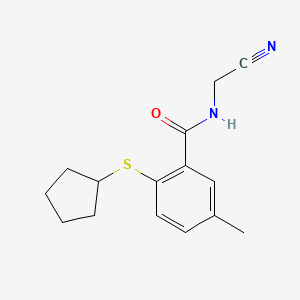
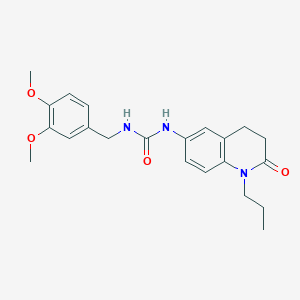
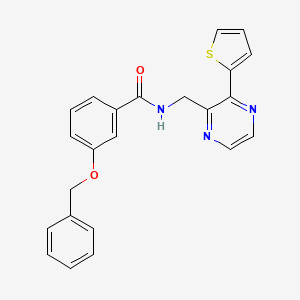
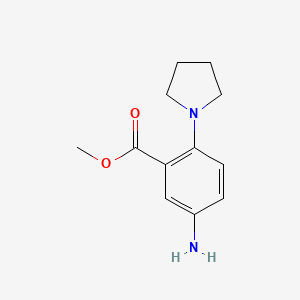
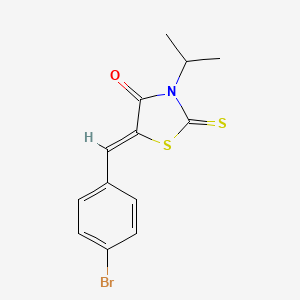
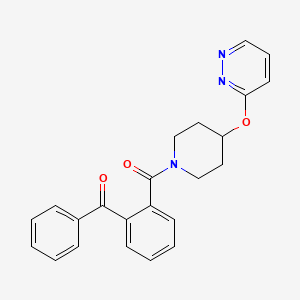
![ethyl 5-(2-{[1,1'-biphenyl]-4-yl}acetamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2769481.png)
